6-Bromo-2-methylimidazo[1,2-a]pyrimidine chemical properties
6-Bromo-2-methylimidazo[1,2-a]pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine
Introduction
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, the imidazo[1,2-a]pyrimidine scaffold, is considered a "privileged" motif. This is because it acts as a bioisostere of natural purine bases, allowing it to interact with a wide array of biological targets with high affinity and specificity.[1] The presence of a bromine atom at the 6-position and a methyl group at the 2-position provides specific steric and electronic properties, making it a versatile building block for the synthesis of novel therapeutic agents.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning role in the development of next-generation pharmaceuticals.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are crucial for its handling, characterization, and application in synthetic chemistry. These properties, compiled from various chemical data sources, dictate its solubility, stability, and reactivity profile.
| Property | Value | Source |
| CAS Number | 1111638-05-1 | [3][4] |
| Molecular Formula | C₇H₆BrN₃ | [3][4] |
| Molecular Weight | 212.05 g/mol | [4] |
| Exact Mass | 210.97451 Da | [4] |
| Appearance | White to off-white solid | N/A |
| LogP | 1.80020 | [3] |
| PSA (Polar Surface Area) | 30.19 Ų | [3] |
| SMILES | Cc1cn2cc(Br)cnc2n1 | [3] |
| InChIKey | SONZOBLCVCKXEX-UHFFFAOYSA-N | [3] |
Synthesis and Reaction Mechanisms
The synthesis of the imidazo[1,2-a]pyrimidine core is a well-established area of heterocyclic chemistry. The most common and historically significant approach is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[1]
General Synthetic Pathway
The construction of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine typically proceeds via the reaction of 2-amino-5-bromopyrimidine with a 3-carbon α-haloketone, such as chloroacetone. The mechanism involves an initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: General synthetic workflow for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on established methodologies for similar structures.
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Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetone (1.1 eq).
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Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product is collected by filtration, washed with a cold solvent like diethyl ether to remove unreacted starting materials, and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the final product as a pure solid.
Chemical Reactivity and Functionalization
The reactivity of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is dominated by the bromine atom at the C6 position, which is amenable to a variety of transition-metal-catalyzed cross-coupling reactions. This feature makes it an exceptionally valuable intermediate for creating diverse molecular libraries.
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Substitution Reactions: The bromine atom can be readily substituted by various nucleophiles. This is the most common functionalization strategy. For instance, in Suzuki, Stille, or Sonogashira cross-coupling reactions, the C-Br bond can be converted to a C-C bond, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds.[5]
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Reduction: The bromine atom can be removed (dehalogenated) using reducing agents like palladium on carbon (Pd/C) with a hydrogen source to yield 2-methylimidazo[1,2-a]pyrimidine.[5]
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Oxidation: The nitrogen atoms in the ring system can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxides, which can alter the electronic properties and biological activity of the molecule.[5]
Caption: Key reactivity pathways for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for confirming the identity and purity of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrimidine core. The methyl group protons at the C2 position would appear as a sharp singlet, typically in the δ 2.4-2.6 ppm range. The aromatic protons on the pyrimidine and imidazole rings would appear as distinct doublets or singlets in the δ 7.0-9.0 ppm region.
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¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms. The methyl carbon would be found upfield (around δ 15-25 ppm), while the aromatic and heterocyclic carbons would resonate downfield (δ 110-160 ppm).
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FT-IR: The infrared spectrum would show characteristic absorption bands for C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.
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Mass Spectrometry (MS): High-resolution mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, which is indicative of the presence of a single bromine atom.
Applications in Medicinal Chemistry and Drug Development
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry due to its wide spectrum of biological activities.[6][7] This framework is found in numerous compounds investigated for various therapeutic applications.
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Anticancer Activity: Derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast cancer.[7] Some compounds act as inhibitors of crucial signaling pathways, such as the Wnt/β-catenin pathway, which is often deregulated in cancer.[8]
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Antimicrobial and Antifungal Activity: The scaffold is a key component in the development of new agents to combat bacterial and fungal infections.[1][6] Structure-activity relationship (SAR) studies have shown that modifications to the core can enhance potency against both Gram-positive and Gram-negative bacteria.[5]
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Antiviral Properties: Imidazo[1,2-a]pyrimidine derivatives have been explored for their antiviral capabilities, including activity against HIV and Hepatitis C.[9] More recently, they have been investigated as potential inhibitors of SARS-CoV-2 cell entry by targeting proteins like hACE2 and the spike protein.[9]
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Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6]
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CNS Activity: The structural similarity to purines allows these compounds to interact with receptors in the central nervous system. Historically, drugs like Divaplon and Fasiplon, containing this core, were developed as anxiolytic and anticonvulsant agents.[1]
Caption: Diverse biological applications of the imidazo[1,2-a]pyrimidine scaffold.
Safety and Handling
Proper handling of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is essential in a laboratory setting. Based on available safety data for structurally related compounds, the following precautions should be observed:
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Hazard Classifications: It is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[10]
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GHS Hazard Statements: H302, H315, H319, H335.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
Conclusion
6-Bromo-2-methylimidazo[1,2-a]pyrimidine is a chemically versatile and biologically significant molecule. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, the reactivity of its C6-bromo substituent make it an invaluable starting material for the synthesis of complex molecular architectures. The proven and potential therapeutic applications of its derivatives, spanning oncology, infectious diseases, and neurology, ensure that this compound and the broader class of imidazo[1,2-a]pyrimidines will remain an area of intense research and development for scientists and drug discovery professionals.
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry . PubMed Central. [Link]
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